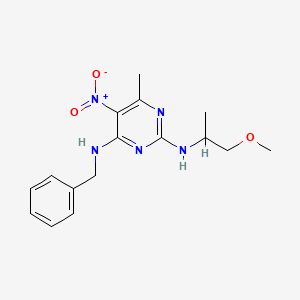

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-benzyl-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-11(10-24-3)18-16-19-12(2)14(21(22)23)15(20-16)17-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWFUQKHLNIQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC(C)COC)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the functionalization of pyrimidine derivatives. The introduction of the benzyl group and the methoxypropan-2-yl moiety enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

Preliminary studies suggest that N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine exhibits antiproliferative effects against various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

2.2 Case Studies

A series of in vitro studies have assessed the compound's efficacy against different cancer types:

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly MCF-7.

3.1 Spectrum of Activity

In addition to its anticancer properties, N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Enterococcus faecalis | 8 |

The compound's effectiveness against Enterococcus faecalis suggests potential use in treating infections caused by antibiotic-resistant strains.

4. Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for therapeutic applications. Early assessments indicate a moderate toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.

5. Conclusion

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine presents a compelling case for further research due to its dual action as an anticancer and antimicrobial agent. The compound's selective activity against specific cancer cell lines and its effectiveness against resistant bacterial strains warrant deeper investigation into its mechanisms and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s benzyl group contributes to higher logP (~4.9), similar to the bis(3-methoxyphenyl) analog (logP 4.879) . The (S)-tetrahydrofuran-pyridinyl derivative exhibits lower logP (3.5), likely due to its polar oxygen-rich substituents, enhancing aqueous solubility.

The 1-methoxypropan-2-yl group in the target compound balances lipophilicity and polarity, contrasting with purely aromatic substituents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.